
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-7-methoxyacridine followed by phenoxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and phenoxylation processes, utilizing advanced reactors and continuous flow systems to maintain consistency and efficiency. The use of automated systems helps in monitoring reaction parameters and optimizing production rates.
化学反应分析
Types of Reactions: 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and nitro positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or hydroxyl derivatives.
Substitution: Formation of substituted acridines with varied functional groups.
科学研究应用
1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to inhibition of DNA replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exhibiting potential anticancer activity.
相似化合物的比较
Acridine Orange: A well-known DNA intercalator used in fluorescence microscopy.
Amsacrine: An anticancer drug that also intercalates into DNA and inhibits topoisomerase II.
Quinacrine: Used as an antimalarial drug and also exhibits DNA intercalation properties.
Uniqueness: 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine stands out due to its specific substituents, which may enhance its binding affinity to DNA and its overall biological activity. The presence of the chloro, methoxy, and nitro groups can influence its chemical reactivity and interaction with biological targets, making it a compound of interest for further research and development.
属性
CAS 编号 |
134039-84-2 |
|---|---|
分子式 |
C20H13ClN2O4 |
分子量 |
380.8 g/mol |
IUPAC 名称 |
1-chloro-7-methoxy-4-nitro-9-phenoxyacridine |
InChI |
InChI=1S/C20H13ClN2O4/c1-26-13-7-9-16-14(11-13)20(27-12-5-3-2-4-6-12)18-15(21)8-10-17(23(24)25)19(18)22-16/h2-11H,1H3 |
InChI 键 |
VNBOHVYRKJDEPF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=C(C=CC(=C3N=C2C=C1)[N+](=O)[O-])Cl)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



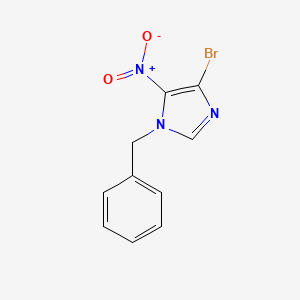
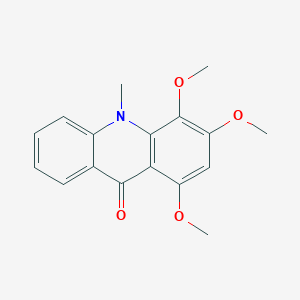
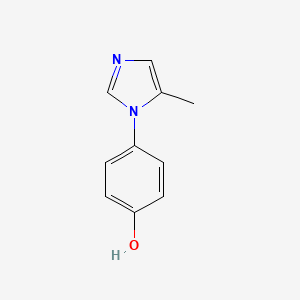
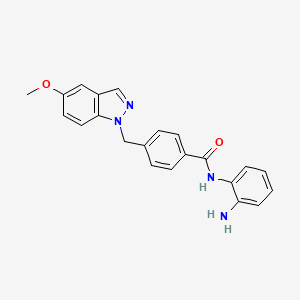
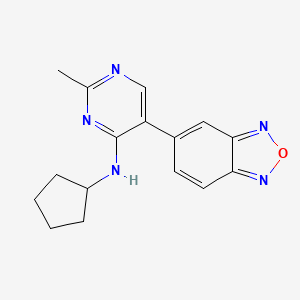
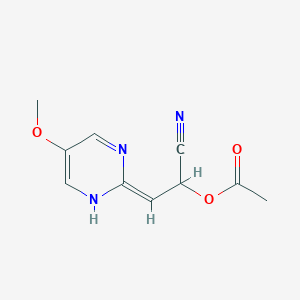
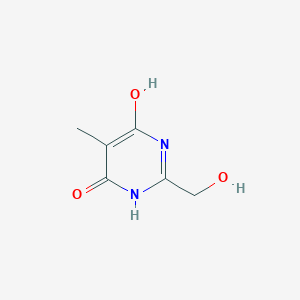
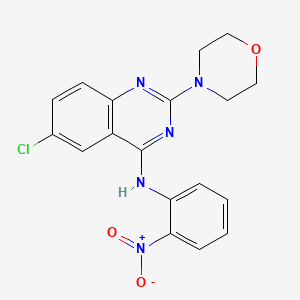

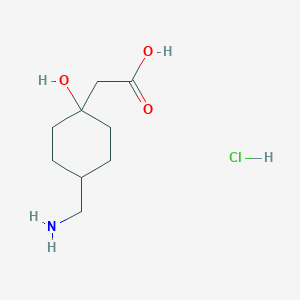
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)

![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)
